(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione typically involves multiple steps, including the formation of the thiazolidine ring, the introduction of the benzodioxole moiety, and the attachment of the piperidine derivative. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or a therapeutic agent.
Medicine: Research may explore its potential as a drug candidate for various diseases.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Various N-H-S compounds: These compounds have similar configurations but distinct arrangements of sulfur atoms.
Uniqueness
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it particularly valuable for certain applications where other compounds may not be as effective.
Properties
Molecular Formula |
C20H22N2O6S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H22N2O6S/c23-8-6-14-3-1-2-7-21(14)18(24)11-22-19(25)17(29-20(22)26)10-13-4-5-15-16(9-13)28-12-27-15/h4-5,9-10,14,23H,1-3,6-8,11-12H2/b17-10- |
InChI Key |
QEUWPWZIMOUAPG-YVLHZVERSA-N |
Isomeric SMILES |
C1CCN(C(C1)CCO)C(=O)CN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=O |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)CN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=O |
Origin of Product |
United States |
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